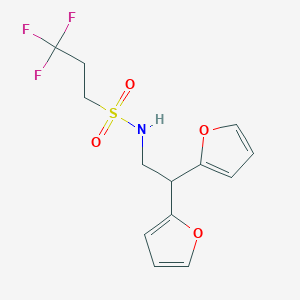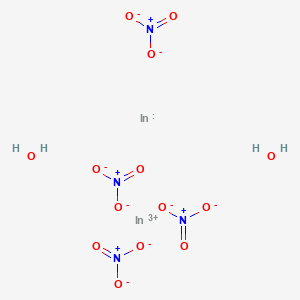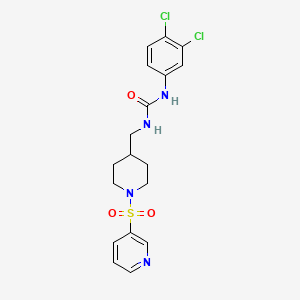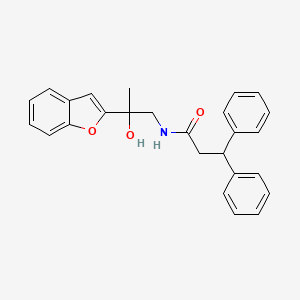
6-(2,6-Dimethylmorpholin-4-yl)pyridin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
6-(2,6-Dimethylmorpholin-4-yl)pyridin-3-amine, also known as DMMPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Scientific Research Applications
Optical and Electrochemical Properties
Compounds with electron-donating amino groups, including morpholine derivatives, exhibit interesting optical and electrochemical properties. For instance, a study by Palion-Gazda et al. (2019) delves into trisheterocyclic systems' structure-dependent and environment-responsive optical properties. These compounds, which include morpholine as a substituent, show significant potential in thermal stability, redox behavior, and fluorescence, suggesting their applicability in materials science, particularly in the development of efficient emitters and sensors. This research underscores the impact of amine donors and nitrogen-based π-deficient heterocycles on the optical and electronic characteristics of these materials (Palion-Gazda et al., 2019).
Synthesis and Structural Characterization
The synthesis of complex molecules often involves key intermediates such as morpholine derivatives. Hu et al. (2014) described an efficient synthesis process for Erismodegib, where a key step involves the introduction of a 2,6-dimethylmorpholine group to a pyridine nucleus. This methodology highlights the importance of such derivatives in synthesizing biologically active compounds, showcasing their role in pharmaceutical chemistry (Hu et al., 2014).
Organometallic Complexes and Catalysis
Morpholine and its derivatives find applications in the development of organometallic complexes. Sadimenko (2011) discussed the formation of organometallic compounds involving amino derivatives of pyridine. These complexes exhibit unique features such as cyclometalation and borylation, indicative of their potential use in catalysis and as ligands in coordination chemistry. This research offers insights into the structural and chemical versatility of morpholine-containing compounds, further broadening their application scope in synthetic chemistry (Sadimenko, 2011).
Antioxidant Evaluation
The exploration of new derivatives for antioxidant activities is crucial in medicinal chemistry. A study by Gouda (2012) on the synthesis and antioxidant evaluation of pyrazolopyridine derivatives demonstrates the potential of morpholine analogs in contributing to antioxidant properties. These findings suggest a promising avenue for the development of novel antioxidants, which could have implications for pharmaceutical applications (Gouda, 2012).
properties
IUPAC Name |
6-(2,6-dimethylmorpholin-4-yl)pyridin-3-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O/c1-8-6-14(7-9(2)15-8)11-4-3-10(12)5-13-11/h3-5,8-9H,6-7,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLPBNQMPKNGOJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C2=NC=C(C=C2)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Bromo-[1,2,4]triazolo[1,5-b]pyridazin-2-amine](/img/structure/B2817897.png)
![2-cyano-3-(furan-2-yl)-N-[2-(thiophen-3-yl)propyl]prop-2-enamide](/img/structure/B2817898.png)




![6-Methoxy-N-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)pyridine-3-carboxamide](/img/structure/B2817907.png)
![4-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]-3,3-dimethylazetidin-2-one](/img/structure/B2817908.png)
![methyl 4-[(4-isopropylanilino)methylene]-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B2817910.png)
![2-[1-(4-Bromophenyl)-4,4-difluorocyclohexyl]acetic acid](/img/structure/B2817912.png)

![(Z)-2-[4-(4-Methoxyphenyl)piperazine-1-carbonyl]-3-phenylprop-2-enenitrile](/img/structure/B2817916.png)
![5-Oxo-1-[3-(trifluoromethyl)phenyl]pyrrolidine-3-carboxylic acid](/img/structure/B2817917.png)
![7-(2-Ethenylsulfonylethyl)-6,8-dihydro-5H-[1,2,4]triazolo[1,5-a]pyrazine](/img/structure/B2817919.png)